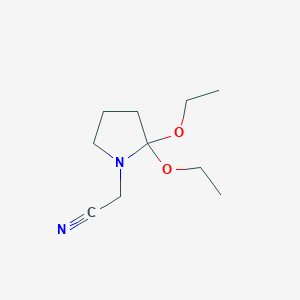
2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- is a heterocyclic compound that features a benzoxazine ring fused with a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- typically involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones . The reaction conditions often require the presence of an acid catalyst to facilitate the formation of the benzoxazine ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazines .
Applications De Recherche Scientifique
2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its bioactive properties.
Industry: It is used in the development of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and other biomolecules .
Similar Compounds:
- 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-
- 2H-3,1-Benzoxazine-2,4-(1H)-dione
- 3,4-Dihydro-2H-1,4-benzoxazines
Comparison: 2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties. Compared to other benzoxazines, this compound may exhibit different reactivity and bioactivity profiles, making it a valuable subject for further research .
Propriétés
| 90284-38-1 | |
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
2-(1H-pyrrol-2-yl)-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C12H12N2O/c1-2-5-10-9(4-1)8-15-12(14-10)11-6-3-7-13-11/h1-7,12-14H,8H2 |
Clé InChI |
SWDRSDFYFSKCSE-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2NC(O1)C3=CC=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)

